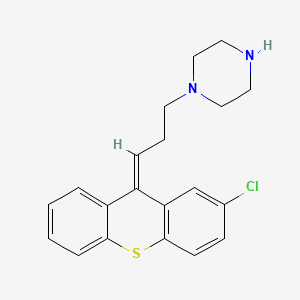

Piperazine, 1-(3-(2-chloro-9H-thioxanthen-9-ylidene)propyl)-, (Z)-

Description

The compound Piperazine, 1-(3-(2-chloro-9H-thioxanthen-9-ylidene)propyl)-, (Z)- (molecular formula: C20H21ClN2S) is a degradation product (DP 2) of the antipsychotic drug zuclopenthixol (C22H25ClN2OS) . It features a thioxanthene core substituted with a chlorine atom at position 2 and a (Z)-configured propylpiperazine chain. This compound is structurally related to neuroleptic agents targeting dopamine and serotonin receptors, though its direct pharmacological activity remains less characterized compared to its parent drug .

Properties

CAS No. |

75013-63-7 |

|---|---|

Molecular Formula |

C20H21ClN2S |

Molecular Weight |

356.9 g/mol |

IUPAC Name |

1-[(3Z)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazine |

InChI |

InChI=1S/C20H21ClN2S/c21-15-7-8-20-18(14-15)16(17-4-1-2-6-19(17)24-20)5-3-11-23-12-9-22-10-13-23/h1-2,4-8,14,22H,3,9-13H2/b16-5- |

InChI Key |

SLTQOJGWYUTULB-BNCCVWRVSA-N |

Isomeric SMILES |

C1CN(CCN1)CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |

Canonical SMILES |

C1CN(CCN1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |

Origin of Product |

United States |

Preparation Methods

General Approach

The synthesis of this compound typically begins with commercially available piperazine and thioxanthene derivatives . The key steps involve:

Reaction Conditions

Critical parameters for optimizing yield and purity include:

- Temperature: Reactions are typically conducted at controlled temperatures ranging from 50°C to 150°C to ensure proper bond formation without degrading reactants.

- Solvent Choice: Common solvents include N,N-dimethylformamide (DMF) or toluene , which provide a stable environment for the reaction.

- Catalysts and Reagents: Potassium fluoride (KF) and reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often employed.

Key Reactions

Alkylation

The alkylation step involves reacting piperazine with an alkyl halide containing the thioxanthene moiety. For example:

$$

\text{Piperazine} + \text{2-chloro-9H-thioxanthen-9-ylidene-propyl chloride} \rightarrow \text{Target Compound}

$$

This reaction benefits from mild heating (~60°C) and stirring in polar solvents like DMF.

Reduction

Reduction of intermediates such as dehydropiperazine derivatives is crucial for forming the final product. Reducing agents like LiAlH₄ are used under nitrogen atmospheres to avoid oxidation.

Condensation

Condensation reactions between piperazine and thioxanthene derivatives are carried out in acidic or neutral environments to ensure proper coupling.

Optimization Techniques

Solvent Effects

The choice of solvent significantly impacts reaction kinetics and yield:

Temperature Control

Maintaining precise temperatures prevents decomposition of sensitive intermediates:

- Lower temperatures (~50°C) are preferred during reduction.

- Higher temperatures (~150°C) may be required for condensation reactions.

Analytical Verification

After synthesis, the compound's structural integrity is confirmed using spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR): Identifies functional groups and verifies molecular structure.

- Infrared (IR) Spectroscopy: Confirms bond formation between piperazine and thioxanthene moieties.

Data Table: Summary of Synthesis Parameters

| Step | Reaction Type | Key Reagents | Temperature Range | Solvent |

|---|---|---|---|---|

| Alkylation | Nucleophilic Substitution | Piperazine, Alkyl Halide | 60–80°C | DMF |

| Reduction | Reductive Coupling | LiAlH₄, NaBH₄ | 50–55°C | Tetrahydrofuran |

| Condensation | Acid/Base Catalysis | Piperazine, Thioxanthene Derivative | 100–150°C | Toluene |

Chemical Reactions Analysis

Piperazine, 1-(3-(2-chloro-9H-thioxanthen-9-ylidene)propyl)- undergoes various chemical reactions, including :

Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: It can also undergo reduction reactions, often using reducing agents like sodium borohydride.

Substitution: Substitution reactions are common, where the chlorine atom can be replaced by other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmacological Applications

Piperazine derivatives are widely studied for their pharmacological properties, particularly in the fields of psychiatry and neurology. The following are key therapeutic areas where this compound shows promise:

1. Antipsychotic Activity:

- Piperazine derivatives have been associated with antipsychotic effects, with compounds like clopenthixol being notable examples. Research indicates that the thioxanthene structure enhances dopaminergic activity, making it effective in treating schizophrenia and other psychotic disorders .

2. Antidepressant Properties:

- Similar to other thioxanthene derivatives, Piperazine, 1-(3-(2-chloro-9H-thioxanthen-9-ylidene)propyl)-, (Z)- may exhibit antidepressant effects through modulation of neurotransmitter systems, particularly serotonin and norepinephrine .

3. Binding Affinity Studies:

- Interaction studies have demonstrated that this compound can bind effectively to various biological targets, influencing its pharmacokinetics and pharmacodynamics. Such studies are crucial for understanding its therapeutic potential and optimizing its use in clinical settings.

Synthesis Methodologies

The synthesis of Piperazine, 1-(3-(2-chloro-9H-thioxanthen-9-ylidene)propyl)-, (Z)- can be approached through several methodologies:

- Mild Reaction Conditions: Recent literature emphasizes the importance of using environmentally friendly reagents and mild reaction conditions to enhance yields and minimize by-products.

- Scalability: Industrial production methods focus on scaling up laboratory synthesis procedures while optimizing reaction conditions for higher yields.

Case Studies

Several studies have explored the applications of Piperazine derivatives in clinical settings:

1. Stability-Indicating HPLC Method Development:

- A study focused on developing a high-performance liquid chromatography (HPLC) method for quantifying impurities in zuclopenthixol (a related compound). This method is essential for ensuring the quality and efficacy of pharmaceutical formulations containing piperazine derivatives .

2. Comparative Studies on Biological Activity:

Mechanism of Action

The mechanism of action of Piperazine, 1-(3-(2-chloro-9H-thioxanthen-9-ylidene)propyl)- involves its interaction with specific molecular targets . It acts as an antagonist at D1 and D2 dopamine receptors, which are involved in the regulation of neurotransmission in the brain. By blocking these receptors, the compound can modulate dopamine levels and exert its therapeutic effects, particularly in the treatment of psychiatric disorders.

Comparison with Similar Compounds

Comparative Data Table

Research Findings and Implications

- Structural-Activity Relationships: The thioxanthene core is critical for dopamine receptor binding, with chlorine at position 2 enhancing D2R affinity . Piperazine substitutions (e.g., ethanol in zuclopenthixol) improve solubility and receptor selectivity, whereas unsubstituted piperazines (e.g., DP 2) may exhibit reduced bioavailability . Antimicrobial activity in arylpiperazines correlates with propenyl linkers and halogenated aryl groups, a feature absent in DP 2 .

Degradation and Stability :

- DP 2 forms under acidic conditions during zuclopenthixol degradation, highlighting the need for stability-indicating assays in pharmaceutical formulations .

Biological Activity

Piperazine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Piperazine, 1-(3-(2-chloro-9H-thioxanthen-9-ylidene)propyl)-, (Z)- is particularly noteworthy for its potential therapeutic applications. This article delves into its biological activity, synthesizing data from various studies and patents to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by the following structure:

- Molecular Formula : C23H25ClN2OS

- Molecular Weight : 428.98 g/mol

- IUPAC Name : Piperazine, 1-(3-(2-chloro-9H-thioxanthen-9-ylidene)propyl)-, (Z)-

The thioxanthene moiety contributes to its pharmacological properties, particularly in neuroleptic activity.

Antipsychotic Properties

Piperazine derivatives, including this compound, have been studied for their antipsychotic effects. The thioxanthene class is known for its dopamine receptor antagonism, which is crucial in treating schizophrenia and other psychotic disorders. Research indicates that compounds like flupentixol, a related thioxanthene derivative, exhibit significant antipsychotic activity through modulation of dopaminergic pathways .

Antibacterial Activity

Recent studies have explored the antibacterial potential of piperazine hybrids. A study on related piperazine compounds demonstrated their effectiveness against various bacterial strains, including resistant strains of Pseudomonas aeruginosa and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values ranged from 4 to 16 µg/mL, indicating moderate to strong antibacterial properties . The mechanism often involves disruption of bacterial membrane integrity and inhibition of essential enzymatic functions .

Hemolytic Activity and Safety Profile

The safety profile of piperazine derivatives is critical for their therapeutic use. Studies assessing hemolytic activity revealed that these compounds exhibit low hemolytic rates at therapeutic concentrations, suggesting a favorable safety margin for use in human applications . This selectivity is attributed to differences in membrane composition between bacterial cells and human red blood cells.

Case Study: Antipsychotic Efficacy

A clinical study involving flupentixol demonstrated significant improvements in patients with schizophrenia when administered at dosages ranging from 0.5 to 10 mg per day. The study highlighted the importance of the thioxanthene structure in mediating these effects through dopamine receptor antagonism .

Research Findings on Antibacterial Activity

A comparative analysis of various piperazine derivatives indicated that structural modifications significantly affect antibacterial efficacy. For instance, the introduction of halogen substituents enhanced activity against Gram-positive bacteria while maintaining low toxicity profiles . These findings underscore the potential for developing new antibacterial agents based on the piperazine scaffold.

Data Tables

| Biological Activity | MIC (µg/mL) | Effectiveness |

|---|---|---|

| Pseudomonas aeruginosa | 4 | Moderate |

| Staphylococcus aureus | 4 | Moderate |

| Hemolytic Activity | <5% | Safe |

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and purifying (Z)-1-(3-(2-chloro-9H-thioxanthen-9-ylidene)propyl)piperazine?

- Answer : A validated synthesis route involves refluxing p-chloro[9-(3'-dimethylaminopropylidene)thioxanthene] with N-(hydroxypropyl)piperazine at 130°C for 48 hours, followed by sequential distillation and solvent extraction (e.g., chloroform/ethanol) to isolate the product . Purification can be enhanced using column chromatography with silica gel and a methanol/dichloromethane gradient to remove unreacted intermediates. Yield optimization requires strict temperature control and inert gas purging to prevent oxidation.

Q. How can the stereochemical configuration (Z/E isomerism) of this compound be confirmed experimentally?

- Answer : Single-crystal X-ray diffraction (XRD) is the gold standard for confirming the Z-configuration. For example, crystallographic data (e.g., bond angles and torsion angles of the thioxanthene-propyl-piperazine moiety) can be refined using SHELX software . Complementary nuclear Overhauser effect (NOE) NMR experiments can validate spatial proximity of key protons, such as the thioxanthene-Cl and piperazine-CH₂ groups .

Q. What pharmacological targets are associated with this compound, and how are receptor binding assays designed?

- Answer : The compound is structurally analogous to zuclopenthixol, a dopamine D₂ receptor antagonist with affinity for serotonin receptors (5-HT₂A) . Competitive binding assays using radiolabeled ligands (e.g., [³H]spiperone for D₂ receptors) in transfected HEK293 cells are standard. IC₅₀ values are calculated via nonlinear regression of displacement curves, with corrections for nonspecific binding using excess unlabeled ligand .

Advanced Research Questions

Q. How can stability-indicating HPLC methods be developed to quantify degradation products of this compound?

- Answer : A reverse-phase HPLC method with UV detection (λ = 254 nm) using a C18 column and acetonitrile/ammonium acetate buffer (pH 4.5) mobile phase effectively separates the parent compound from impurities. Forced degradation studies (acid/base hydrolysis, oxidation, photolysis) identify major degradation products, such as 1-[(3Z)-3-(2-chloro-9H-thioxanthen-9-ylidene)propyl]piperazine (DP2), confirmed via LC-MS/MS with accurate mass measurements (e.g., m/z 357 [M+H]⁺) .

Q. What strategies are employed to resolve contradictions in spectroscopic data during structural elucidation?

- Answer : Discrepancies between theoretical and observed spectral data (e.g., unexpected MS fragmentation patterns or NMR shifts) require cross-validation with multiple techniques:

- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular formula (e.g., C₂₂H₂₅ClN₂OS, m/z 400.965 ).

- 2D NMR : HSQC and HMBC correlations resolve ambiguous proton-carbon assignments, particularly for overlapping piperazine and thioxanthene signals .

- Computational chemistry : Density functional theory (DFT)-predicted NMR chemical shifts can identify misassignments .

Q. How can computational modeling predict the compound’s interaction with dopamine receptors?

- Answer : Molecular docking (e.g., AutoDock Vina) into the D₂ receptor crystal structure (PDB: 6CM4) identifies key interactions:

- The thioxanthene chlorine forms hydrophobic contacts with Leu²⁹⁴.

- The piperazine group hydrogen-bonds with Asp¹¹⁴ via its ethanol moiety.

- Molecular dynamics simulations (100 ns) assess binding stability, with RMSD/RMSF analyses validating pose retention .

Q. What experimental designs address low yield or reproducibility issues in scaled-up synthesis?

- Answer : Reaction optimization via Design of Experiments (DoE) evaluates critical parameters:

- Temperature : Lowering from 130°C to 110°C reduces side-product formation while maintaining conversion.

- Catalyst screening : Palladium catalysts improve coupling efficiency in propylidene-thioxanthene intermediates .

- In-line analytics : FTIR monitors reaction progress by tracking carbonyl intermediate peaks (e.g., 1680 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.